PHOSPHORUS YELLOW

Description

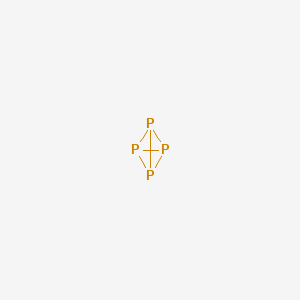

Structure

3D Structure

Propriétés

IUPAC Name |

1,2,3,4-tetraphosphatricyclo[1.1.0.02,4]butane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/P4/c1-2-3(1)4(1)2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBSZRRSYVTXPNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

P12P3P1P23 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

P4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90923991 | |

| Record name | White Phosphorus (P4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90923991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.8950480 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to yellow, soft, waxy solid with acrid fumes in air. | |

| Record name | PHOSPHORUS (YELLOW) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/632 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

536 °F | |

| Record name | PHOSPHORUS (YELLOW) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/632 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Density |

1.82 | |

| Record name | PHOSPHORUS (YELLOW) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/632 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.03 mmHg | |

| Record name | PHOSPHORUS (YELLOW) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/632 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

CAS No. |

62611-24-9, 12185-10-3, 7723-14-0; 12185-10-3 | |

| Record name | Phosphorus, ion (P41+) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62611-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphorus, mol.(P4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012185103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | White Phosphorus (P4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90923991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHOSPHORUS (YELLOW) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/632 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

111.4 °F | |

| Record name | PHOSPHORUS (YELLOW) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/632 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Advanced Synthesis and Production Methodologies of Elemental Phosphorus

Modern Industrial Production Processes: Electric Furnace Method

The dominant industrial method for producing elemental phosphorus is the thermal process, which involves the carbothermal reduction of phosphate (B84403) rock in an electric arc furnace (EAF). imarcgroup.comresearchgate.net This process is highly energy-intensive, requiring temperatures exceeding 1200°C, and in some cases up to 1500°C, to facilitate the chemical transformation. imarcgroup.compolymtl.ca

The primary raw materials for this process are:

Phosphate Rock: The source of phosphorus, typically in the form of fluorapatite (B74983). mdpi.com

Coke: A form of carbon that acts as the reducing agent. imarcgroup.com

Silica (B1680970) (SiO₂): Used as a flux to create a molten slag with the calcium from the phosphate rock. imarcgroup.comresearchgate.net

In a typical operation, producing one ton of yellow phosphorus requires approximately 9.5 tons of phosphate rock, 1.5 tons of coke, and 1.7 tons of silica. imarcgroup.com The raw materials are crushed and precisely combined before being fed into the EAF. imarcgroup.com Inside the furnace, the intense heat generated by the electric arc facilitates the reduction of phosphorus pentoxide (P₂O₅) from the ore by carbon. imarcgroup.com This reaction produces elemental phosphorus as a gas, which is then passed through a dust collection system to remove impurities. imarcgroup.com The purified phosphorus gas is subsequently condensed into liquid yellow phosphorus, which is then cooled and stored under water or in an inert atmosphere to prevent spontaneous combustion. imarcgroup.com

Thermodynamic and Kinetic Considerations in High-Temperature Reduction

The kinetics of the reduction are complex and influenced by several factors, including temperature, the ratio of raw materials, and the physical properties of the reactants. polymtl.cadntb.gov.ua Studies on the kinetics have shown that the activation energy for the reduction process can be lowered by using certain fluxing agents, which indicates a change in the reaction pathway and an increase in efficiency. researchgate.net For instance, the attack of fluorapatite by acid solutions, a related process, shows a shift in mechanism at around 45°C. Below this temperature, the reaction is controlled by diffusion, while at higher temperatures, it is controlled by the chemical process itself, with a significantly higher activation energy. academicjournals.org The rate of the reaction generally increases with temperature, as demonstrated in studies of phosphate ore dissolution in acid mixtures. researchgate.netscirp.org

Raw Material Optimization and Fluxing Agent Research

The efficiency of the electric furnace method is heavily dependent on the quality and preparation of the raw materials. researchgate.netsciendo.com Before being fed into the furnace, materials like phosphate ore undergo drying to reduce moisture content and are screened to separate out fine particles. researchgate.net Agglomeration, a process of binding materials together, is sometimes used as it can improve the reaction rate compared to using raw ore. sciendo.com

Fluxing agents are critical for the process. Silica (SiO₂) acts as an acidic flux to combine with the basic calcium oxide (CaO) in the ore, forming a liquid calcium silicate (B1173343) slag. cabaro-group.com The ratio of SiO₂ to CaO, known as basicity, is carefully controlled to ensure the slag remains fluid at the operating temperature, which is essential for smooth operation and tapping from the furnace. mdpi.comdiva-portal.org

Research has focused on finding alternative fluxing agents to improve efficiency and reduce energy consumption. researchgate.netresearchgate.net Studies have shown that using potassium feldspar (B12085585) or nepheline instead of silica can lower the characteristic temperature of the slag system and increase its fluidity. researchgate.netresearchgate.net This shift to alternative fluxes can result in a higher phosphorus extraction rate and significant energy savings, as they lower the activation energy required for the reduction reaction. researchgate.net

Novel Synthetic Approaches and Experimental Procedures

While the electric furnace method remains the industrial standard, research is exploring new, more sustainable, and less energy-intensive synthetic routes for elemental phosphorus and its compounds. rsc.org These novel approaches often focus on the direct functionalization of white phosphorus (P₄), aiming to bypass the hazardous, multi-step procedures that rely on chlorine gas. europa.eu

Alternative Pathways for Elemental Phosphorus Generation

Modern research is investigating metal-mediated transformations that can activate the stable P₄ tetrahedron under milder conditions. europa.eu This involves designing novel transition metal compounds that can react with P₄ to generate more reactive phosphorus units. europa.eu These reactive intermediates can then be used to synthesize a variety of organophosphorus compounds, avoiding the traditional chlorinated intermediates. europa.eu

Other innovative methods include:

Photocatalysis: Researchers have developed methods using photocatalysts to construct P-S bonds directly from P₄ and thiophenols under mild conditions. oup.com

Reaction with Alcohols and Phenols: In the presence of amines, elemental phosphorus and sulfur can react with alcohols and phenols to form dithiophosphoric acid salts, which have applications as lubricant additives. tandfonline.com

Direct reaction with organic halides: Effective methods are being developed for producing various phosphinic and phosphonic acids, as well as triarylphosphines, through the direct reaction of elemental phosphorus with organic halides in the presence of superbasic catalysts. researchgate.net

These methods represent a shift towards more controlled and selective phosphorus chemistry, with the potential for more environmentally benign synthesis routes. europa.eu

Green Chemistry Principles in Phosphorus Production from Secondary Materials

The principles of green chemistry and the concept of a circular economy are increasingly being applied to phosphorus production. rsc.orgmdpi.com A key goal is to reduce the reliance on mined phosphate rock, which is a finite resource, and to minimize waste. rsc.orgresearchgate.net

One of the most promising green chemistry approaches is the production of high-purity P₄ from secondary raw materials. phosphorusplatform.eu Potential sources include:

Sewage sludge and sludge incineration ash

Meat and bone meal

This approach is considered an "upcycling" process, as it transforms waste materials into a high-value, high-purity product. phosphorusplatform.eu The byproducts from producing P₄ from these secondary materials are often of better quality and more easily recyclable than those from traditional phosphate rock processing. phosphorusplatform.eu Adopting these circular models requires collaboration between various sectors, including waste producers, the chemical industry, and regulators, but offers significant benefits for resource protection and environmental sustainability. phosphorusplatform.eumdpi.com These strategies align with green chemistry principles by designing out waste, using renewable feedstocks, and minimizing inputs. mdpi.comelchemy.com

Byproduct Generation and Management in Phosphorus Production

The production of elemental phosphorus generates significant quantities of byproducts. In the thermal process, the primary byproduct is phosphate slag , a glassy substance created from the molten impurities in the furnace. pressbooks.pubepa.gov For every ton of yellow phosphorus produced, about 8-10 tons of yellow phosphorus slag (YPS) are generated. mdpi.com This slag is primarily composed of calcium silicate (from the reaction of CaO and SiO₂) and contains other oxides like Al₂O₃, MgO, and Fe₂O₃. mdpi.com While much of the slag is stored in large piles, it has found use in construction applications. mdpi.compressbooks.pub

Although not a direct byproduct of elemental phosphorus production, phosphogypsum is a major waste product of the broader phosphate industry, specifically from the "wet-acid" process used to make phosphoric acid for fertilizers. pressbooks.pubkamkaco.com In this process, phosphate rock is treated with sulfuric acid, producing phosphoric acid and calcium sulfate (B86663) (phosphogypsum). epa.govfeeco.com For every ton of phosphoric acid, about five tons of phosphogypsum are created. feeco.com Due to the presence of naturally occurring radioactive elements from the phosphate ore that get concentrated in the byproduct, its use is restricted in some regions, leading to it being stored in massive stacks. epa.govgreenpeace.to However, there is ongoing research and application in using phosphogypsum for construction materials and as a soil amendment in agriculture. kamkaco.comfeeco.com Other waste products from phosphate processing include various sludges, filter cakes, and contaminated wastewater that require careful management. kamkaco.com

Characterization and Formation Mechanisms of Yellow Phosphorus Slag

Yellow phosphorus slag is a significant byproduct of elemental phosphorus production in electric furnaces. For every ton of yellow phosphorus produced, approximately 8 to 10 tons of slag are generated. pjoes.com This slag is formed from the molten impurities in the phosphate ore, which react with silica and coke at high temperatures, typically between 1400 and 1600 °C. mdpi.com The primary components of the raw materials that contribute to slag formation are phosphate rock (Ca5(PO4)3F), silica (SiO2), and coke (C). researchgate.net

The formation mechanism involves the reduction of phosphate ore by coke in the presence of silica, which acts as a flux. researchgate.net This process reduces the phosphorus compounds to elemental phosphorus, which vaporizes and is collected. The remaining non-volatile components, primarily calcium oxide from the phosphate rock and silica, form a molten slag. mdpi.com This molten material is often rapidly cooled with water, a process known as water quenching, to prevent the formation of large, difficult-to-handle crystalline structures and to induce a vitreous, or glassy, state in the slag. pjoes.commdpi.com This rapid cooling also confers certain pozzolanic properties to the slag. mdpi.com

The chemical composition of yellow phosphorus slag is predominantly composed of calcium oxide (CaO) and silicon dioxide (SiO2), which together typically account for about 80% of its mass. nih.gov The ratio of CaO to SiO2 generally falls between 1.1 and 1.3. nih.gov Other significant components include aluminum oxide (Al2O3), magnesium oxide (MgO), and residual phosphorus pentoxide (P2O5). mdpi.com The slag also contains minor amounts of other oxides and elements derived from the impurities in the original raw materials. mdpi.comnih.gov

X-ray diffraction (XRD) analyses reveal that yellow phosphorus slag is largely amorphous or vitreous due to the rapid quenching process. semanticscholar.orgnih.gov However, crystalline phases such as dicalcium silicate (Ca2SiO4) can also be present. nih.govmdpi.com The phosphorus within the slag primarily exists as P2O5, which can form a solid solution with dicalcium silicate. nih.govnih.gov The amorphous nature and the presence of reactive silicates give the slag potential cementitious and pozzolanic properties. mdpi.comsemanticscholar.org

Table 1: Typical Chemical Composition of Yellow Phosphorus Slag

| Component | Content (wt%) |

| CaO | 40 - 60% mdpi.com |

| SiO2 | 25 - 45% mdpi.com |

| Al2O3 | 2.5 - 5.6% mdpi.comnih.gov |

| P2O5 | 1 - 4% mdpi.com |

| MgO | 0.5 - 3% mdpi.com |

| Fe2O3 | 0.2 - 2.5% mdpi.com |

| F | ~3.5% nih.gov |

| Na2O | ~0.34% pjoes.com |

| K2O | ~0.94% pjoes.com |

Note: The composition can vary depending on the source of the phosphate ore and the specific production process.

Compositional Analysis of Yellow Phosphorus Tail Gas

The production of yellow phosphorus in an electric furnace also generates a significant volume of off-gas, commonly referred to as yellow phosphorus tail gas. For each ton of yellow phosphorus produced, approximately 2500 to 3000 Nm³ of tail gas is generated. ynbulante.com This gas is a complex mixture primarily composed of carbon monoxide (CO), which results from the oxidation of the coke used as a reducing agent in the furnace. google.com

The major component of the tail gas is carbon monoxide, typically constituting 85-95% of the total volume. ynbulante.comresearchgate.net This high concentration of CO makes the tail gas a valuable fuel source with a calorific value of approximately 10.7 to 12.0 MJ/m³. ynbulante.com

In addition to carbon monoxide, the tail gas contains several other components and impurities that originate from the raw materials and the chemical reactions within the furnace. These include hydrogen (H2), carbon dioxide (CO2), and various corrosive and toxic substances. aidic.itresearchgate.net Impurities such as phosphorus compounds (elemental phosphorus vapor and phosphine), sulfur compounds (hydrogen sulfide (B99878) and carbonyl sulfide), fluorine compounds (hydrogen fluoride), and arsenic compounds are also present. ynbulante.comaidic.it The presence of these impurities makes the direct utilization or release of the tail gas environmentally hazardous without proper cleaning and treatment. ynbulante.com

Table 2: Typical Composition of Yellow Phosphorus Tail Gas

| Component | Concentration |

| Carbon Monoxide (CO) | 85 - 95% ynbulante.comresearchgate.net |

| Hydrogen (H2) | ~2% researchgate.net |

| Carbon Dioxide (CO2) | Variable aidic.it |

| Phosphorus (P4, PH3) | Variable aidic.it |

| Sulfur Compounds (H2S, COS, CS2) | Variable researchgate.netaidic.it |

| Fluorine Compounds (HF) | Variable researchgate.netaidic.it |

| Arsenic Compounds | Variable ynbulante.comaidic.it |

| Water Vapor | Variable ynbulante.com |

Note: The exact composition can fluctuate based on the specifics of the raw materials and the operating conditions of the electric furnace.

Structural Elucidation and Electronic State Investigations of Phosphorus Yellow Systems

Atomic Distribution and Molecular Structure of Elemental Phosphorus (P4) in Different Phases

Yellow phosphorus is composed of discrete tetrahedral molecules with the formula P₄. brainly.inuwimona.edu.jm In this arrangement, each phosphorus atom is located at the corner of a regular tetrahedron and is covalently bonded to the other three phosphorus atoms. vedantu.comyoutube.com This tetrahedral structure is consistent across the solid, liquid, and gaseous phases up to approximately 800 °C, after which it begins to decompose into P₂ molecules. uwimona.edu.jm

Solid Phase: In the solid state, white phosphorus exists in different crystalline forms, known as polymorphs. researchgate.net The two primary forms are the α (alpha) and β (beta) forms. wikipedia.orgbritannica.com

α-form: This is the standard state of white phosphorus at room temperature and has a body-centered cubic crystal structure. brainly.inwikipedia.org It is, however, metastable under standard conditions. brainly.in

β-form: This form is stable at temperatures below -78 °C (-108 °F) and is believed to have a hexagonal crystal structure. britannica.com The transition between the α and β forms is reversible and occurs at 195.2 K. wikipedia.org

γ-form: A third modification, γ-P₄, crystallizes in the C2/m space group. researchgate.net

The arrangement of the P₄ tetrahedra differs in each of these solid phases. researchgate.net The P-P bond lengths in the β form have been determined to be between 2.1768(5) and 2.1920(5) Å. wikipedia.org The tetrahedral arrangement leads to significant ring strain due to the acute 60° bond angles, which contributes to its high reactivity and instability compared to other allotropes. vedantu.com

Liquid Phase: Upon melting at 44.1 °C, the tetrahedral P₄ structure is retained in the liquid phase. wikipedia.orgbritannica.com Studies have shown that liquid phosphorus can exist in two distinct forms: a molecular liquid composed of P₄ tetrahedra and a polymeric, network-like liquid at higher pressures. aip.org The transition between these two liquid phases is a subject of ongoing research. aip.org

Gas Phase: In the gaseous state, phosphorus primarily exists as P₄ molecules. wikipedia.orgchemicaltimes.in Gas electron diffraction studies have determined the P-P bond length in the gaseous P₄ molecule to be 2.1994(3) Å. wikipedia.org At temperatures above 800-1200 °C, the P₄ tetrahedra start to dissociate into diatomic P₂ molecules, which are structurally analogous to N₂. britannica.comlibretexts.org At even higher temperatures, P₂ further dissociates into atomic phosphorus. wikipedia.org

Table 1: Structural Properties of P₄ in Different Phases

| Phase | Molecular Structure | Crystal System (Solid) | Key Features |

|---|---|---|---|

| Solid (α-form) | Tetrahedral P₄ | Body-centered cubic | Standard state at room temperature, metastable. brainly.inwikipedia.org |

| Solid (β-form) | Tetrahedral P₄ | Hexagonal (believed) | Stable below 195.2 K. britannica.comwikipedia.org |

| Solid (γ-form) | Tetrahedral P₄ | Monoclinic (C2/m) | A low-temperature modification. researchgate.net |

| Liquid | Tetrahedral P₄ | Not applicable | Structure retained upon melting. wikipedia.orgbritannica.com Can form a polymeric network under high pressure. aip.org |

| Gas | Tetrahedral P₄ | Not applicable | Dissociates to P₂ above 800 °C. uwimona.edu.jm |

Spectroscopic Techniques for Structural Characterization

A variety of spectroscopic techniques are instrumental in elucidating the structure and bonding of yellow phosphorus and its related materials.

X-ray Diffraction (XRD) Analysis of Phosphorus-Containing Materials

X-ray diffraction is a primary tool for determining the crystal structure of solid materials. For phosphorus, XRD has been crucial in identifying the different solid phases of white phosphorus (α, β, and γ). researchgate.netresearchgate.net For instance, the α-form is identified by its cubic crystal structure, while the β-form exhibits a hexagonal structure. wikipedia.orgbritannica.com XRD studies under high pressure have also been used to investigate the phase transitions of phosphorus, revealing the transformation of white phosphorus to other allotropes like black phosphorus. researchgate.netresearchgate.net The analysis of diffraction patterns provides precise information about the arrangement of the P₄ tetrahedra within the crystal lattice. researchgate.net

Raman Spectroscopy Applications in Structural Probing

Raman spectroscopy is a powerful technique for probing the vibrational modes of molecules, which are sensitive to their structure and bonding. The tetrahedral P₄ molecule has characteristic Raman active modes that can be used to identify its presence in various states. Changes in the Raman spectra can indicate phase transitions or structural modifications. For example, the transformation from the molecular P₄ liquid to the polymeric liquid under pressure is accompanied by significant changes in the Raman spectrum, reflecting the breaking of P-P bonds in the tetrahedra and the formation of a new network structure.

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bond Analysis

While the P₄ molecule itself is not infrared active due to its high symmetry, FTIR spectroscopy is valuable for studying the chemical bonds in phosphorus-containing compounds. For instance, when yellow phosphorus reacts, such as with oxygen to form phosphorus oxides like P₄O₆ and P₄O₁₀, FTIR can be used to identify the P-O and P=O stretching and bending vibrations. kakhia.org This provides insight into the structure of the reaction products and the nature of the chemical transformations that yellow phosphorus undergoes.

Nuclear Magnetic Resonance (NMR) Studies of Phosphorus Environments

³¹P NMR spectroscopy is an exceptionally powerful tool for studying the chemical environment of phosphorus atoms. Since ³¹P is the only stable isotope of phosphorus and has a nuclear spin of ½, it provides sharp and informative NMR signals. wikipedia.org For yellow phosphorus, the tetrahedral P₄ molecule gives a single, characteristic ³¹P NMR signal, confirming the equivalence of the four phosphorus atoms. mit.edu Any change in the structure or bonding around the phosphorus atoms, such as in the formation of different allotropes or compounds, results in a change in the chemical shift, providing detailed information about the local atomic arrangement.

Advanced Microscopic Imaging for Morphological Analysis

Advanced microscopic techniques, such as scanning electron microscopy (SEM) and transmission electron microscopy (TEM), are used to visualize the morphology and microstructure of phosphorus materials. While imaging the highly reactive and volatile yellow phosphorus is challenging, these techniques are invaluable for studying its more stable allotropes and reaction products. For example, the transformation of white phosphorus into red or black phosphorus can be monitored by observing the changes in particle shape, size, and surface texture. These imaging methods provide a direct visualization of the material's physical form, complementing the structural information obtained from spectroscopic and diffraction techniques.

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDX)

Theoretical Frameworks for Structure-Property Relationships

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. rsc.orgaps.org It is widely applied to study the properties of phosphorus allotropes and their derivatives. DFT calculations can provide insights into the ground-state geometries, electronic band structures, and defect energies of these materials. kuleuven.be

For instance, DFT has been used to study the electronic structure of phosphorus-doped silicon, providing a detailed description of doping potentials and donor-electron distributions. aps.org In the context of 2D materials, DFT simulations have been performed on phosphorene to evaluate its potential as an anode material for batteries, calculating properties like adsorption energies and diffusion barriers. rsc.org These theoretical calculations are essential for understanding and predicting the behavior of phosphorus in various applications and for designing new materials with desired electronic properties.

Quantum-chemical calculations are instrumental in understanding the activation of the white phosphorus (P4) molecule, a key process in organophosphorus chemistry. idsi.mduni-freiburg.de These calculations can elucidate the mechanisms of P4 activation by various reagents, such as transition metal complexes. ichem.md

Studies have shown that the activation of the P4 tetrahedron can occur through reduction or coordination to a metal center. idsi.mdichem.md Quantum-chemical calculations can model the changes in the electronic structure of the P4 molecule upon interaction with an activating agent. For example, calculations have demonstrated that the coordination of P4 to a rhodium complex leads to the breaking of a P-P bond and the opening of the tetrahedron to form a "butterfly" geometry. ichem.md This activation is often attributed to the back-donation of electron density from the metal to the antibonding orbitals of the P4 molecule. ichem.md Such theoretical investigations provide a fundamental understanding of the reactivity of white phosphorus and guide the development of new synthetic methodologies.

Computational methods, particularly DFT and time-dependent DFT (TD-DFT), are crucial for studying the electronic and optical properties of π-conjugated phosphorus-containing compounds. nih.govmdpi.com These materials are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells. core.ac.uk

Theoretical studies allow for the exploration of structure-property relationships by systematically varying the chemical structure and calculating the resulting changes in electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govcore.ac.uk These calculations can predict UV-Vis absorption spectra and help to understand the nature of electronic transitions. kuleuven.benih.gov For example, computational studies on phosphole-containing π-conjugated systems have shown how the properties can be tuned by modifying the substituents on the phosphorus atom. mdpi.comresearchgate.net The low-lying LUMO of the phosphole ring is considered key to achieving highly delocalized π-systems. researchgate.net These theoretical insights are invaluable for the rational design of novel organophosphorus materials with tailored optoelectronic properties. nih.govresearchgate.net

Chemical Reactivity and Reaction Mechanism Studies of Phosphorus Yellow

Oxidation Pathways and Reactive Species Generation

The oxidation of yellow phosphorus (P₄) is a complex process that involves the generation of several highly reactive species. This reactivity stems from the strained tetrahedral structure of the P₄ molecule. tgpi.org The interaction of yellow phosphorus with oxygen, particularly in an aqueous environment, leads to the production of potent oxidizing agents.

Formation of Phosphorus Oxides (PO, PO₂)

Alongside the production of ozone, the oxidation of yellow phosphorus also yields various phosphorus oxides. Among the initial products are phosphorus monoxide (PO) and phosphorus dioxide (PO₂). google.com These species are themselves reactive and can participate in subsequent reactions. google.com PO and PO₂ are known to be involved in the chemiluminescence observed during phosphorus oxidation. wikipedia.org While the ultimate and most stable oxidation product is phosphorus pentoxide (P₄O₁₀), the formation of these intermediate oxides is a key feature of the initial stages of the reaction. google.comquora.com These lower oxides are unstable species, with PO being a radical. tgpi.orgwikipedia.org

Catalytic Activation Mechanisms

The oxidation of yellow phosphorus can be significantly influenced by the presence of catalysts, which can alter the reaction pathways and enhance the reaction rates.

Role of Transition Metal Ions (e.g., Cu²⁺) in Phosphorus Oxidation

Transition metal ions, particularly copper(II) ions (Cu²⁺), have been shown to play a catalytic role in the oxidation of yellow phosphorus. chemistry.kzresearchgate.net Quantum-chemical studies have investigated the catalytic properties of Cu²⁺ ions, determining the geometric structures of transition metal complexes and substantiating the oxidation of P₄ molecules in their presence. chemistry.kzresearchgate.net The mechanism involves the activation of the P₄ molecule through interaction with the Cu²⁺ ions. chemistry.kzresearchgate.net It is proposed that Cu²⁺ can act as a catalyst to promote the leaching of zinc ions by forming a redox couple. ustb.edu.cn In the context of flue gas treatment, copper-ammonia complexes have been studied for the catalytic oxidation of phosphine (B1218219), a related phosphorus compound. mdpi.com The presence of Cu²⁺ has been shown to accelerate oxidation reactions. researchgate.net Polymer-metal complexes based on copper(II) have also been tested as catalysts for yellow phosphorus oxidation, demonstrating high product yields. urfu.ru

Phosphorus-Mediated Radical Processes

Phosphorus compounds can participate in single electron transfer (SET) processes, leading to the formation of phosphorus-centered radicals. acs.org While much of the research in this area focuses on organophosphorus compounds, the fundamental principles can provide insight into the reactivity of elemental phosphorus. The oxidation of a trivalent phosphorus species can lead to a radical cation, which can then engage in further reactions. acs.orgnih.gov These phosphoranyl radicals can undergo fragmentation through α- or β-scission, generating new radical species. nih.govacs.org The generation of phosphorus-centered radicals is a classical method for forming P-C bonds and has been applied in various synthetic reactions. researchgate.net These radical processes can be initiated thermally, photochemically, or through the use of chemical initiators. researchgate.net

Combustion Characteristics and Reaction Kinetics

The combustion of yellow phosphorus is a highly exothermic process characterized by spontaneous ignition in air. noaa.govinchem.org This high flammability is a key characteristic, with ignition occurring at around 30°C in moist air. noaa.gov The heat of combustion for yellow phosphorus is approximately -9.91 kJ/mol. doubtnut.comyoutube.com

The combustion process is complex, involving the formation of various phosphorus oxides, with phosphorus pentoxide (P₄O₁₀) being the primary product. rivm.nlpurdue.edu The reaction is accompanied by the emission of a weak green light and white, irritating fumes of these oxides. noaa.gov

Studies on the combustion of yellow phosphorus tail gas, which is primarily composed of carbon monoxide but also contains yellow phosphorus, have provided insights into its combustion characteristics. Research indicates that the excess air coefficient has a significant impact on the combustion temperature and the composition of the flue gas. An optimal excess air coefficient of 1.3 was found to achieve the most complete combustion. researchgate.netresearchgate.net The kinetics of the combustion reaction are rapid, and in industrial applications, methods have been developed to control the reaction using a "combustion kinetic wave" to produce phosphorus pentoxide efficiently. google.com

Interactive Data Table: Combustion Properties of Yellow Phosphorus

| Property | Value | Source |

| Heat of Combustion | -9.91 kJ/mol | doubtnut.comyoutube.com |

| Ignition Temperature (moist air) | ~30 °C | noaa.gov |

| Primary Combustion Product | Phosphorus Pentoxide (P₄O₁₀) | rivm.nlpurdue.edu |

| Optimal Excess Air Coefficient (for tail gas combustion) | 1.3 | researchgate.netresearchgate.net |

Experimental and Theoretical Studies of Yellow Phosphorus Tail Gas Combustion

Yellow phosphorus tail gas, a byproduct of electric furnace production, is primarily composed of carbon monoxide (75–90%), along with impurities like phosphine (PH₃), elemental phosphorus (P₄), and hydrogen sulfide (B99878) (H₂S). mdpi.comaidic.it Due to its high content of CO, this tail gas is considered a valuable resource, but its toxic and corrosive impurities necessitate treatment. mdpi.comaidic.it Combustion is a primary method for both energy recovery and purification.

Experimental studies using specially designed apparatus to simulate industrial conditions have investigated the combustion characteristics of this tail gas. core.ac.uk Research shows that the ignition point of yellow phosphorus tail gas is between 560°C and 640°C. core.ac.uk A key parameter influencing the efficiency of combustion is the excess air coefficient (α), which is the ratio of actual air supplied to the stoichiometric amount required for complete combustion. Field experiments have demonstrated that the excess air coefficient significantly impacts both the combustion temperature and the composition of the resulting flue gas. core.ac.ukresearchgate.net

Optimal combustion is achieved when the excess air coefficient is approximately 1.3. core.ac.ukresearchgate.net Under this condition, the combustion temperature reaches its maximum, leading to a state of complete combustion and the most effective destruction of pollutants. core.ac.uk This minimizes the concentration of residual carbon monoxide in the exhaust, indicating efficient conversion. core.ac.ukresearchgate.net If the excess air coefficient is increased beyond this optimal point (e.g., to 1.4 or 1.5), the increased air velocity can lead to a gradual decrease in combustion temperature. core.ac.uk

Theoretical approaches and further purification studies complement these experimental findings. Catalytic oxidation is one method used to purify the tail gas before use as a chemical feedstock. aidic.itsemanticscholar.org For instance, a composite slurry containing yellow phosphorus can be used to generate ozone from oxygen, which then oxidizes NOx in flue gas to more soluble forms. acs.org Another study detailed the simultaneous catalytic oxidation of mercury (Hg⁰) and arsine (AsH₃) impurities over a Fe–Ce co-doped TiO₂ catalyst, which showed high removal efficiency at temperatures around 150°C. nih.gov Adsorbents made from activated carbon loaded with copper oxide, zinc oxide, and lanthanum oxide have also been shown to effectively remove phosphine, which is oxidized to phosphoric acid and phosphorus pentoxide on the adsorbent's surface. acs.org

| Parameter | Value/Observation | Source |

|---|---|---|

| Tail Gas Composition | CO (75-90%), PH₃, P₄, H₂S, etc. | mdpi.comaidic.it |

| Ignition Point | 560°C - 640°C | core.ac.uk |

| Optimal Excess Air Coefficient (α) | 1.3 | core.ac.ukresearchgate.net |

| Result at Optimal α | Achieves complete combustion, highest temperature, and lowest CO in exhaust. | core.ac.uk |

| Effect of α > 1.3 | Combustion temperature begins to decline. | core.ac.uk |

Anharmonic Effects on Reaction Rate Constants

In theoretical chemistry, reaction rate constants are often calculated using methods like the Transition State Theory (TST), which typically relies on a harmonic oscillator approximation for molecular vibrations. However, for many reactions, particularly those involving complex molecules or occurring at high temperatures, the true vibrational potentials are anharmonic (i.e., not perfectly parabolic). Ignoring these anharmonic effects can lead to inaccuracies in predicted reaction rates.

Theoretical studies on phosphorus-containing systems have highlighted the importance of accounting for anharmonicity. researchgate.net Research on the combustion mechanisms of phosphorus oxides (PxOy) calculated both harmonic and anharmonic rate constants for key reactions using RRKM theory and TST. researchgate.net The findings indicate that at high temperatures, the harmonic rate constant is generally higher than the more accurate anharmonic rate constant. researchgate.net The influence of anharmonicity becomes more significant as temperature increases and cannot be disregarded for precise modeling. researchgate.net

The effect of anharmonicity can vary depending on the reaction. For some bimolecular reactions involving phosphorus oxides, a "junction" occurs where the anharmonic rate constant is higher than the harmonic one at low temperatures, a trend that reverses at higher temperatures. researchgate.net This underscores the complex role that molecular vibrations play in dictating reaction kinetics.

Mechanisms of Environmental Transformation and Degradation

Microbial Biodegradation of Elemental Phosphorus

While elemental phosphorus is highly toxic, certain microorganisms have demonstrated the remarkable ability to metabolize it, incorporating it into their biological cycles. This represents a potential pathway for the bioremediation of contaminated sites. The biodegradation of white phosphorus has been primarily observed and studied in fungal strains, particularly Aspergillus niger. researchgate.netelpub.ru

Researchers have successfully cultivated microbial cultures in media where white phosphorus was the sole source of the phosphorus nutrient. researchgate.netgsu.byurfu.ru In these conditions, the microorganisms were able to grow without phosphorus starvation, indicating they were actively oxidizing the toxic elemental phosphorus into phosphate (B84403), a necessary biogenic element. researchgate.netgsu.by This is a significant finding, as it represents the first example of including elemental white phosphorus in the biospheric phosphorus cycle. researchgate.netgsu.by

While fungal degradation is more extensively documented, some bacterial strains have also been investigated for their ability to degrade phosphorus compounds. For example, studies on dephosphorization bacteria for treating industrial tail gas containing phosphine (PH₃) have shown that the bacteria can degrade PH₃ into phosphate.

| Microorganism | Key Finding | Source |

|---|---|---|

| Aspergillus niger | Can utilize white phosphorus as a sole phosphorus source, oxidizing it to phosphate. | researchgate.netgsu.by |

| Aspergillus niger (adapted strain) | Grows in concentrations up to 1% white phosphorus. | urfu.ru |

| Dephosphorization Bacteria | Can degrade phosphine (PH₃) into phosphate in industrial gas streams. | |

| General Fungi vs. Bacteria | Fungal strains like Aspergillus niger show better adaptation and resistance to white phosphorus compared to bacteria. | researchgate.net |

Reactions with Atmospheric Oxygen and Environmental Fate

When exposed to the environment, yellow (white) phosphorus is highly reactive, particularly with atmospheric oxygen. who.int This reactivity dictates its environmental fate. In the air, phosphorus vapor rapidly reacts with oxygen, a process that can lead to spontaneous ignition at temperatures just 10-15 degrees above room temperature. nih.govcdc.gov The primary product of this atmospheric oxidation is phosphorus pentoxide (P₄O₁₀). cdc.govresearchgate.net

P₄O₁₀ is a potent hygroscopic agent, meaning it readily absorbs moisture from the air. researchgate.netwikipedia.org This leads to a hydrolysis reaction, where P₄O₁₀ reacts with water (H₂O) to form various phosphoric acids. cdc.govwikipedia.org The ultimate and most stable product of this hydrolysis in an ambient environment is orthophosphoric acid (H₃PO₄). researchgate.netquora.com These phosphorus acids are highly soluble in water and are removed from the atmosphere through wet deposition (e.g., rain). cdc.gov

The persistence of elemental phosphorus in the environment is highly dependent on local conditions. In aerobic (oxygen-rich) environments like surface water and topsoil, oxidation is rapid, and the half-life of white phosphorus can be on the order of hours to a few days. nih.govcdc.gov However, the process can be slowed if a particle of phosphorus develops a protective oxide coating, which inhibits further reaction. nih.govcdc.gov

In anaerobic (oxygen-poor) environments, such as deep soil or the sediment at the bottom of lakes and rivers, the fate of white phosphorus is dramatically different. nih.gov With oxidation hindered, its persistence increases significantly. Under these conditions, it may remain for years. nih.govcdc.gov In anoxic water, white phosphorus may also react with water to form phosphine (PH₃), a toxic gas that can then move from the water to the air, where it is oxidized. cdc.govcdc.gov However, this hydrolysis pathway is generally less favored in the atmosphere where oxygen is abundant. cdc.gov The main transformation products deposited on soil and water from phosphorus combustion smoke are various acids of phosphorus, which are eventually converted to phosphates under oxidizing conditions. cdc.gov

Applications of Phosphorus Yellow and Its Derivatives in Catalysis and Advanced Chemical Synthesis

Catalytic Applications in Environmental Remediation

The inherent reactivity of yellow phosphorus is being harnessed to create novel solutions for treating industrial pollutants. By generating highly reactive species, yellow phosphorus-based systems can convert harmful substances into benign or even valuable products, offering a promising avenue for environmental protection.

Removal of Nitrogen Oxides (NOx) from Flue Gas using Yellow Phosphorus Slurry

The emission of nitrogen oxides (NOx) from industrial flue gas is a major contributor to air pollution, leading to acid rain and smog. A significant challenge in NOx abatement is the low aqueous solubility of nitric oxide (NO), which constitutes the majority of NOx emissions. lbl.gov An innovative solution involves the use of aqueous emulsions or slurries of yellow phosphorus in wet scrubbing systems to enhance NOx removal. researchgate.netkarary.edu.sd

The core principle of this technology, sometimes referred to as POZONE, is the reaction of yellow phosphorus with oxygen present in the flue gas to produce ozone (O₃) in-situ. lbl.gov This ozone then acts as a powerful oxidizing agent, converting the insoluble NO into more soluble species like nitrogen dioxide (NO₂) and dinitrogen trioxide (N₂O₃). lbl.gov These higher oxides of nitrogen are readily absorbed into the aqueous phase of the scrubber.

Key Reactions in NOx Removal:

P₄ (yellow phosphorus) + O₂ → O₃ (ozone) + P₄O₁₀

NO + O₃ → NO₂ + O₂

NO₂ + NO → N₂O₃

Once dissolved, these nitrogen species can be neutralized by an alkaline component, such as limestone or potash, added to the slurry. lbl.govresearchgate.net This process can achieve high removal efficiencies for both NOx and sulfur dioxide (SO₂), another major flue gas pollutant. researchgate.net Research has demonstrated that a composite slurry containing yellow phosphorus and phosphate (B84403) can achieve NOx removal efficiencies as high as 99.2%. figshare.com A notable advantage of this method is the conversion of pollutants into potentially valuable byproducts. The final solution, containing nitrates and phosphates, can be processed to produce nitrogen-phosphorus compound fertilizers. karary.edu.sdfigshare.com

Factors Influencing NOx Removal Efficiency with Yellow Phosphorus Slurry researchgate.netkarary.edu.sdfigshare.com

| Parameter | Influence on Efficiency | Notes |

|---|---|---|

| Temperature | Increases efficiency up to an optimal point (e.g., 55°C). | Affects reaction kinetics of ozone generation and oxidation. karary.edu.sd |

| P₄ Concentration | Higher concentration generally leads to higher removal rates. | Directly impacts the amount of ozone generated. researchgate.net |

| O₂ Concentration | Essential for the initial reaction with phosphorus to form ozone. | A key reactant in the primary step. researchgate.net |

| Slurry pH | Affects the absorption and conversion of acidic NOx species. | Alkaline conditions (using limestone or potash) neutralize dissolved HNO₂ and HNO₃. lbl.govfigshare.com |

| Stirring Intensity | Positive correlation with efficiency. | Improves mass transfer between gas and liquid phases. karary.edu.sd |

This technology offers an attractive, cost-effective approach for integrated pollution control, transforming harmful emissions into useful materials while avoiding the disposal of spent liquid wastes. lbl.govfigshare.com

Oxidation of Toxic Chemicals to Non-Toxic Products

An extension of the principle of in-situ oxidant generation is the use of yellow phosphorus to destroy a wide array of hazardous organic and inorganic chemicals in waste streams. google.comosti.gov By contacting aqueous emulsions of molten yellow phosphorus with air or oxygen, a potent mix of reactive species is rapidly produced, including atomic oxygen (O), ozone (O₃), and phosphorus-based radicals like PO and PO₂. google.comosti.gov

This process has proven effective for the degradation of numerous persistent and toxic compounds, such as: google.comosti.gov

Polychlorinated biphenyls (PCBs)

Aromatic chlorides

Pesticides

Dyes

Nitroaromatics

Sulfides

The highly reactive species attack the toxic molecules, breaking them down into simpler, non-toxic products. google.com A significant benefit of this method is that the final oxidation product of the yellow phosphorus itself is phosphoric acid, a commercially valuable chemical that can be recovered from the process. google.comosti.gov This creates a pathway not only for waste detoxification but also for resource recovery, turning a remediation process into a value-added operation. google.com

Organophosphorus Chemistry and Synthesis Pathways

Yellow phosphorus is the foundational raw material for the synthesis of virtually all organophosphorus compounds. Traditionally, this involves conversion to phosphorus chlorides (PCl₃), which are then used to create a vast range of products. kaznu.kz However, these "chlorine-based" methods generate significant waste, particularly hydrogen chloride. kaznu.kz Modern research focuses on developing catalytic routes that start from elemental phosphorus, bypassing harsh reagents and improving atom economy.

Development of Catalytic Versions of Phosphorus-Mediated Reactions

Many classical and highly useful reactions in organic synthesis, such as the Wittig, Mitsunobu, and Appel reactions, are driven by the formation of a very stable phosphorus-oxygen double bond (P=O) in a phosphine (B1218219) oxide byproduct. nih.govresearchgate.net A major drawback is that these reactions traditionally require a stoichiometric amount of a phosphine reagent, leading to large quantities of waste. acs.orgru.nl

The development of catalytic versions of these reactions is a primary goal in green chemistry. The central challenge is to regenerate the active phosphine(III) reagent from the phosphine(V) oxide byproduct in situ. researchgate.net Research is exploring "non-chlorine" synthetic methods to produce organophosphorus compounds directly from yellow phosphorus using more environmentally benign oxidants like air, mediated by catalysts. kaznu.kz This approach aims to make the entire lifecycle of organophosphorus compounds more sustainable, from the elemental source to the final application. kaznu.kz

Nucleophilic phosphine catalysis represents a powerful tool in organic synthesis, where a tertiary phosphine catalyst activates substrates to form reactive intermediates. nih.govacs.org These methods are inherently catalytic and avoid the generation of phosphine oxide waste, showcasing the potential for phosphorus-based catalysts to facilitate complex transformations under mild conditions. acs.orgresearchgate.net

Strategies for Bypassing Phosphine Oxide Waste in Synthesis

The primary issue with stoichiometric phosphine-mediated reactions is the generation of phosphine oxide waste, which is often difficult to separate from the desired product and has poor atom economy. ru.nl Significant research has been dedicated to developing catalytic cycles that avoid discarding the phosphorus reagent. nih.gov

Two main strategies have emerged to achieve this: ru.nlnih.gov

Redox-Driven Catalysis: This approach involves a true redox cycle where the phosphine(III) reagent is oxidized to phosphine(V) oxide during the reaction, and a stoichiometric reductant (often a silane) is used to reduce the oxide back to the active phosphine(III) state. ru.nlnih.gov This allows the phosphorus compound to be used in catalytic amounts. The key is finding a reductant that is selective for the P=O bond and does not interfere with other functional groups in the reaction. researchgate.net

Redox-Neutral Catalysis: In this strategy, the phosphorus atom remains in the P(V) oxidation state throughout the cycle. The phosphine oxide is activated by an electrophilic reagent (e.g., triflic anhydride), and this activated species drives the desired chemical transformation, regenerating the initial phosphine oxide. ru.nlnih.gov

Comparison of Strategies to Bypass Phosphine Oxide Waste ru.nlnih.gov

| Strategy | Mechanism | Key Requirement | Example Application |

|---|---|---|---|

| Redox-Driven | P(III) is oxidized to P(V) oxide, which is then reduced back to P(III). | A stoichiometric, selective reducing agent (e.g., silanes). | Catalytic Wittig, Mitsunobu, and Appel reactions. researchgate.net |

| Redox-Neutral | P(V) oxide is activated in-situ and regenerated after reacting. | An activating agent (e.g., triflic anhydride). | Deoxygenation reactions. ru.nl |

These catalytic approaches represent a paradigm shift in organophosphorus chemistry, transforming traditionally wasteful stoichiometric reactions into more efficient and sustainable processes. nih.gov

Advanced Catalytic Systems

Beyond direct use in remediation and organocatalysis, yellow phosphorus and its byproducts are being used to create sophisticated catalytic materials for major industrial processes.

One prominent example is the synthesis of advanced zeolites from yellow phosphorus slag (YPS), a major waste product of phosphorus manufacturing. acs.orgfigshare.com Researchers have developed a one-step hydrothermal method to convert acid-leached YPS into P-ZSM-5 zeolites. These phosphorus-containing zeolites exhibit high crystallinity, large surface area, and enhanced hydrothermal stability. acs.orgfigshare.com The incorporated phosphorus modifies the acidic properties of the zeolite, creating a highly effective catalyst. For instance, a P-ZSM-5 catalyst derived from YPS has shown high selectivity (55.1%) and a long catalytic lifetime (30 hours) in the methanol-to-propylene (MTP) reaction, a crucial process for producing a key polymer building block. acs.org This innovation simultaneously addresses a waste disposal problem and creates a high-value catalyst.

In another application, phosphorus is used as a key additive to stabilize zeolite Y, the primary active component in Fluid Catalytic Cracking (FCC) catalysts. rsc.org FCC is a cornerstone technology in oil refining, responsible for producing the majority of the world's gasoline. Phosphorus helps to maintain the structural integrity of the zeolite framework under the harsh high-temperature conditions of the FCC process, extending the catalyst's lifetime and efficiency. rsc.org

Furthermore, the tail gas from yellow phosphorus production, which is rich in carbon monoxide (CO), can be purified using catalytic oxidation and adsorption methods. chemchina.comresearchgate.net This process removes impurities like phosphine (PH₃) and sulfur compounds, yielding a clean CO stream that serves as a valuable C1 feedstock for synthesizing bulk chemicals like formic acid and acetic acid. chemchina.comresearchgate.netresearchgate.net This turns a waste gas into a raw material for other chemical processes, exemplifying the principles of a circular economy.

Chiral Phosphoric Acid Catalysis

Chiral Phosphoric Acids (CPAs) have emerged as a powerful class of Brønsted acid organocatalysts, prized for their ability to control stereochemistry in a wide array of chemical reactions. rsc.orgthieme-connect.com Derived from axially chiral scaffolds like 1,1'-bi-2-naphthol (B31242) (BINOL), these catalysts possess a unique structural feature: a stereogenic axis that creates a well-defined chiral environment. thieme-connect.com This environment allows for the precise discrimination between the faces of prochiral substrates. thieme-connect.com

The catalytic action of CPAs is attributed to their dual functionality. The proton of the phosphoric acid group acts as a Brønsted acid, activating electrophiles, while the phosphoryl oxygen serves as a Lewis basic site. thieme-connect.combeilstein-journals.org This bifunctional nature allows the catalyst to organize both the electrophile and the nucleophile within its chiral pocket, facilitating highly enantioselective bond formation. beilstein-journals.org

The application of CPAs is extensive and continues to grow. They are recognized as efficient catalysts for a variety of enantioselective transformations, including carbon-carbon and carbon-heteroatom bond-forming reactions. thieme-connect.com Notable applications include:

Mannich and Friedel-Crafts Reactions: CPAs catalyze the addition of nucleophiles to imines and electron-rich aromatic systems with high enantioselectivity. thieme-connect.com

Synthesis of Axially Chiral Compounds: They have proven highly effective in the atroposelective synthesis of biaryls, heterobiaryls, and other axially chiral molecules, which are important as chiral ligands and in medicinal chemistry. beilstein-journals.org

Asymmetric Transfer Hydrogenations: In combination with a hydrogen source like Hantzsch esters, CPAs serve as metal-free catalysts for the highly enantioselective reduction of C=N, C=O, and C=C double bonds. nih.gov

Synthesis of Unnatural α-Amino Acids: CPAs provide a robust method for synthesizing a diverse range of unnatural α-amino acids with excellent stereochemical control, which are valuable in drug discovery and protein engineering. rsc.org

The versatility and effectiveness of chiral phosphoric acids have established them as a cornerstone of modern asymmetric organocatalysis. rsc.org

Phosphine Oxide Lewis Base Catalysis

Phosphine oxides, once considered merely byproducts of reactions like the Wittig reaction, are now recognized as highly effective Lewis base organocatalysts. acs.orgsci-hub.se Their catalytic activity stems from the polarized P=O bond, where the oxygen atom can act as a potent Lewis base. acs.org

The primary mechanism of phosphine oxide catalysis involves the activation of a Lewis acidic species, most commonly a chlorosilane like silicon tetrachloride (SiCl₄). thieme-connect.com The phosphine oxide coordinates to the silicon atom, forming a hypervalent silicate (B1173343) complex. thieme-connect.com This coordination enhances the electrophilicity of the silicon species, which can then activate substrates such as carbonyls, epoxides, or imines for subsequent nucleophilic attack. acs.org Chiral phosphine oxides can create a chiral environment around this activated complex, enabling enantioselective transformations. manchester.ac.uk

This catalytic strategy has been successfully applied to a variety of important chemical reactions:

Aldol (B89426) Reactions: Phosphine oxides are excellent catalysts for Mukaiyama aldol reactions, including challenging variations involving ketones to form α-quaternary carbon centers. organic-chemistry.orgacs.org They can promote sequential double aldol reactions by repeatedly activating SiCl₄. thieme-connect.com

Allylation Reactions: The enantioselective addition of allyltrichlorosilanes to aldehydes is effectively catalyzed by chiral phosphine oxides.

Nucleophilic Substitutions: Triphenylphosphine oxide has been shown to catalyze the transformation of alcohols into alkyl halides, a process referred to as a redox-neutral catalytic Appel reaction. sci-hub.sethieme-connect.com

The ability of phosphine oxides to act as potent Lewis base catalysts has opened new avenues for activating substrates under mild conditions, avoiding the use of strong acids or metal catalysts. sci-hub.seorganic-chemistry.org

Frustrated Lewis Pair Catalysis Involving Phosphorus

Frustrated Lewis Pair (FLP) chemistry describes the reactivity of combinations of Lewis acids and Lewis bases that are sterically hindered from forming a classical dative bond adduct. rsc.orgbris.ac.uk This "frustration" leaves the acidity and basicity of the respective sites unquenched, allowing them to cooperatively activate small molecules like H₂, CO₂, and olefins. rsc.orgrsc.org Phosphorus compounds are central to FLP chemistry, capable of acting as either the Lewis base or, less commonly, the Lewis acid component. rsc.orgrsc.org

In the most common FLP systems, a sterically bulky phosphine (e.g., tricyclohexylphosphine (B42057) or tri-tert-butylphosphine) serves as the Lewis base, while a strong Lewis acid, typically a borane (B79455) like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), is used. bris.ac.ukacs.org This combination can heterolytically cleave the H–H bond, forming a phosphonium (B103445) cation and a borohydride (B1222165) anion, which can then be used for metal-free hydrogenations. bris.ac.uk

Recent advances have also explored phosphorus compounds as the Lewis acid center. rsc.orgresearchgate.net Electron-deficient P(V) species, such as electrophilic fluorophosphonium cations, can function as the Lewis acid in FLPs, promoting the activation of dihydrogen and the catalytic hydrogenation of olefins when paired with suitable bases. nih.govrsc.org

Key applications of phosphorus-based FLP catalysis include:

Metal-Free Hydrogenation: FLPs are renowned for their ability to catalyze the hydrogenation of a wide range of unsaturated substrates, including imines, enamines, and unactivated alkenes, without the need for transition metals. nih.govresearchgate.net

CO₂ Reduction: Many early FLP systems for CO₂ activation involved a phosphine as the Lewis base, enabling the capture and subsequent reduction of carbon dioxide. rsc.org

C–H Bond Activation: The concept has been extended to frustrated radical pairs (FRPs), which can achieve selective C–H bond activations and functionalizations. rsc.org

The development of FLP chemistry, with phosphorus compounds at its core, has provided a groundbreaking paradigm for small molecule activation and metal-free catalysis. rsc.orgnih.gov

Phosphonium Salt-Based Phase Transfer Catalysis

Phase Transfer Catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in separate, immiscible phases (e.g., aqueous and organic). scienceinfo.comfzgxjckxxb.com The catalyst, a "phase-transfer agent," transports one reactant across the phase boundary to react with the other. scienceinfo.com Quaternary phosphonium salts (R₄P⁺X⁻) are a key class of phase transfer catalysts, often favored over their ammonium (B1175870) salt counterparts due to several advantageous properties. alfachemic.comvestachem.com

Phosphonium salts exhibit greater thermal stability, allowing for reactions to be conducted at higher temperatures (reliably between 120-150°C and up to 200°C). fzgxjckxxb.comvestachem.com This stability can lead to faster reaction rates and avoid catalyst decomposition. alfachemic.com Furthermore, the lipophilicity of the phosphonium cation can be readily tuned by varying the four organic substituents on the phosphorus atom, allowing for optimization of catalytic efficiency for specific reaction systems.

The development of chiral phosphonium salts has enabled asymmetric phase-transfer catalysis, a powerful strategy for producing enantiomerically enriched molecules. alfachemic.comnih.gov These catalysts typically form a chiral ion pair with a prochiral nucleophile, guiding its subsequent reaction with high stereoselectivity. nih.gov

Applications of phosphonium salt-based PTC are widespread in both industrial and academic settings:

Alkylation and Arylation Reactions: PTC is commonly used for C-, O-, N-, and S-alkylation reactions under basic conditions. Chiral phosphonium salts have been used to catalyze the asymmetric benzylation of β-carbonyl esters. alfachemic.com

Asymmetric Synthesis: Chiral phosphonium salts with well-defined backbones, including those that mimic peptides, have been developed for a range of enantioselective reactions, such as Michael additions, Mannich reactions, and the synthesis of axially chiral compounds. acs.orgalfachemic.comnih.gov

Polymer Synthesis and Modification: These catalysts are employed in polymerization reactions, such as the synthesis of polycarbonates and polyethers. vestachem.com

Green Chemistry: By enabling the use of water or avoiding the need for anhydrous organic solvents, PTC aligns with the principles of green chemistry, often leading to reduced waste and milder reaction conditions. scienceinfo.comfzgxjckxxb.com

The robustness, efficiency, and tunability of phosphonium salts have cemented their role as vital catalysts in phase-transfer applications. alfachemic.comvestachem.com

Environmental Management and Resource Recovery Research of Phosphorus Yellow Byproducts

Environmental Contamination and Ecological Impact of Yellow Phosphorus Slag and Tail Gas

The production of one ton of yellow phosphorus generates approximately 8 to 10 tons of YPS. mdpi.com The accumulation of this slag presents considerable environmental challenges. Rainfall can leach harmful substances like phosphorus and fluorine from YPS stockpiles into the surrounding soil and water sources. mdpi.comresearchgate.net This contamination can impede plant growth and pose risks to both aquatic ecosystems and human health. mdpi.comresearchgate.nettapchimoitruong.vn The fine particulate nature of YPS can also contribute to air pollution.

Yellow phosphorus tail gas is another major byproduct, with 2,500 to 3,000 cubic meters generated for every ton of yellow phosphorus produced. aidic.it This gas is primarily composed of carbon monoxide (CO), typically ranging from 87% to 92%, but also contains toxic and harmful substances. aidic.itresearchgate.net The direct release of this tail gas into the atmosphere not only wastes a potential energy resource but also contributes to air pollution. researchgate.netresearchgate.net The combustion of this gas, if not properly controlled, can release pollutants, while impurities within the gas can be corrosive and form toxic compounds at high temperatures. aidic.it

High-Value Resource Recovery from Yellow Phosphorus Slag (YPS)

Extraction of Silicon, Calcium, and Rare Earth Metals

YPS is rich in valuable components, making it a candidate for resource recovery. The primary constituents of YPS are calcium oxide (CaO) and silicon dioxide (SiO2), with their combined content often exceeding 80%. nih.govnih.gov This composition is similar to that of blast furnace slag. nih.gov Research has demonstrated the feasibility of extracting these elements to produce high-value products. nih.govx-mol.com

Various methods have been explored for this purpose. Nitric acid leaching has been shown to be effective in recovering rare earth metals (REMs), with recovery rates of up to 98.3–98.6% for REMs, 99.1–99.5% for calcium, 96.5–98.6% for aluminum, and 94.9–96.5% for iron. researchgate.net Subsequent processing of the silicon-containing cake can yield precipitated silicon dioxide. kims-imio.comresearchgate.net Studies have reported recovery efficiencies of 97.64% for SiO2 and 92.37% for Ca(NO3)2 from YPS, with purities of 99.16% and 99.03%, respectively. researchgate.net The recovery of REMs has also been a focus, with studies indicating the potential to produce a concentrate of REM oxides. urfu.ruresearchgate.net

Waste Heat Recovery and Energy Recirculation Strategies

The production of yellow phosphorus is an energy-intensive process. aidic.it Significant amounts of heat are generated, particularly from the electric arc furnace and the combustion of tail gas. energy.goveuropa.eu The tail gas itself has a considerable calorific value, estimated at 10.5-11.0 MJ/m³. aidic.it

Strategies for waste heat recovery and energy recirculation are crucial for improving the energy efficiency of the process. One approach involves utilizing the heat from the combustion of yellow phosphorus to generate steam for power production. europa.eu The combustion of tail gas can also be harnessed as a thermal source for processes like drying raw ore. google.com A more advanced approach involves purifying the tail gas and using it as a feedstock for the synthesis of C1 chemical products, which is considered a more efficient and sustainable route compared to direct combustion for heat energy. aidic.it

Utilization of Yellow Phosphorus Slag as a Material Precursor

Investigation of Pozzolanic Activity for Supplementary Cementitious Materials

Yellow phosphorus slag exhibits pozzolanic activity, meaning it can react with calcium hydroxide (B78521) in the presence of water to form cementitious compounds. mdpi.comscientific.net This property makes it a potential substitute for cement in various construction applications. ustb.edu.cnresearchgate.net The main components of YPS, CaO and SiO2, contribute to its glassy phase content of 85–90%, which is the basis for its pozzolanic potential. mdpi.com

However, the direct use of YPS in cement has limitations. The presence of P2O5 can retard the setting time and reduce the early strength of concrete, particularly at higher replacement levels. nih.govresearchgate.netistructe.org Research has focused on methods to activate the pozzolanic reactivity of YPS. Thermal activation, by calcining the slag at specific temperatures, has been shown to improve its performance. mdpi.com For instance, YPS ash calcined at 800 °C can enhance early strength by making the fluorine in cuspidine insoluble, thus reducing its retarding effect. mdpi.com Other activation methods include mechanical activation (grinding to increase fineness) and chemical activation using substances like quicklime (B73336) or hydrated lime. ustb.edu.cnresearchgate.net

Application in Mine Filling Materials: Grading, Density, and Strength Optimization

YPS has been investigated as a component in mine backfill, offering a solution for both waste disposal and ground support in mining operations. mdpi.comnih.gov Its use as a cement substitute or aggregate in backfill can reduce costs and environmental impact. ustb.edu.cnresearchgate.net

Optimizing the performance of YPS-based backfill requires careful consideration of its physical and mechanical properties. Studies have shown that YPS is not an ideal aggregate on its own due to its fine granularity and low permeability. ustb.edu.cn Therefore, it is often blended with other materials like tailings sand. mdpi.comnih.gov Research has focused on optimizing the grading, compactness, and strength of these mixtures. For example, a 5:5 ratio of YPS to tailings sand has been found to provide optimal packing density and strength. mdpi.comresearchgate.netnih.gov The addition of alkaline substances like hydrated lime can help to mitigate the retarding effect of residual phosphorus and improve the initial strength of the backfill. ustb.edu.cnresearchgate.net Strength prediction models have been developed to determine optimal mix proportions, such as a 5:5 slag-to-sand ratio with a 71% mass concentration, to meet industrial strength requirements. mdpi.comnih.gov

Synthesis of Phosphorus-Containing Zeolites (P-ZSM-5) for Catalytic Applications

The conversion of yellow phosphorus slag (YPS), a major industrial byproduct, into high-value materials represents a significant advancement in resource recovery and environmental management. One promising route is the synthesis of phosphorus-containing ZSM-5 zeolites (P-ZSM-5), which are valuable catalysts in the chemical industry.

Researchers have successfully developed a one-step hydrothermal synthesis method to produce P-ZSM-5 zeolites directly from acid-leached YPS. figshare.com This process yields zeolites with high crystallinity, a large BET surface area exceeding 400 m²/g, and uniform crystal sizes ranging from 200 to 400 nm. figshare.comacs.org The incorporation of phosphorus into the zeolite framework is a critical aspect of this synthesis. The presence of phosphorus has been shown to influence the siting of framework aluminum in the straight and sinusoidal channels of the zeolite, which in turn enhances the hydrothermal stability of the structure. figshare.comacs.org

Furthermore, phosphorus modification has a significant impact on the acidic properties of the zeolite. It has been observed to enhance the Brønsted acidity of the material. figshare.comacs.org This is crucial for many catalytic applications. For instance, in the methanol-to-propylene (MTP) reaction, a P-ZSM-5 catalyst synthesized from YPS, which possessed a higher ratio of Brønsted to Lewis acid sites, demonstrated a remarkable catalytic lifetime of 30 hours. figshare.comacs.org It also exhibited high selectivity towards propylene (B89431) (55.1%) and a high propylene-to-ethylene ratio of 5.9. figshare.comacs.org This innovative approach not only provides a method for the high value-added utilization of a problematic waste product but also contributes to the sustainable production of phosphorus-based chemicals. figshare.comacs.org

The synthesis of P-ZSM-5 can also be achieved through other methods, such as a one-pot, solvent-free synthesis, which has shown to produce zeolites with high light olefin selectivity and extended catalytic lifetimes in methanol (B129727) to olefin (MTO) reactions. researchgate.net

Comprehensive Utilization of Yellow Phosphorus Tail Gas

The production of yellow phosphorus in electric furnaces generates a significant amount of tail gas. aidic.it This off-gas is primarily composed of carbon monoxide (CO), typically ranging from 87% to 92%, making it a valuable resource for chemical synthesis. aidic.it However, the gas also contains various impurities that must be removed before it can be effectively utilized. aidic.itvpsagas.com

Conversion to C1 Chemical Products

The high concentration of CO in purified yellow phosphorus tail gas makes it an ideal feedstock for the C1 chemical industry. aidic.itresearchgate.net This involves converting the single-carbon molecule (CO) into various value-added chemical products. One of the primary applications is the synthesis of formic acid. chemchina.com An industrial demonstration unit has successfully produced 20,000 tons of formic acid annually from yellow phosphorus tail gas. chemchina.com Other potential C1 chemical products that can be synthesized from this CO-rich gas include methyl formate, dimethylformamide (DMF), and acetic acid. chemchina.com

The economic implications of this utilization are substantial. It is estimated that for every ton of yellow phosphorus produced, the accompanying tail gas can be used to generate approximately 6.7 tons of calcium formate, yielding significant profits. aidic.it This approach of recycling the tail gas to produce C1 chemicals is considered a more economically and environmentally beneficial route compared to direct combustion for heat energy. aidic.it

Impurity Removal from Off-Gas (PH3, H2S, SO2, COS, CS2) using Adsorbents